(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Bromination: The chromene core is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of the imine: The brominated chromene is reacted with 2-methoxyaniline in the presence of a suitable catalyst to form the imine linkage.
Acetylation: The final step involves the acetylation of the imine product using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the imine or other functional groups.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromenes with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular processes.
Modulating signaling pathways: Influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidine-3-carbothioamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific structural features, such as the presence of the bromine atom at the 6-position and the imine linkage with the 2-methoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-acetyl-6-bromo-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-11(23)21-18(24)14-10-12-9-13(20)7-8-16(12)26-19(14)22-15-5-3-4-6-17(15)25-2/h3-10H,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRJYUDMMZSIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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